molecular formula C23H29NO7 B15107178 N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine

Cat. No.: B15107178
M. Wt: 431.5 g/mol
InChI Key: IXLKGVOOSSZZHH-UHFFFAOYSA-N
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Description

The molecule features a central pyranochromene core substituted at position 5 with an acetylated norleucine moiety. This substitution introduces an amide bond and a branched-chain amino acid (norleucine), distinguishing it from simpler analogs with acetic acid or methoxy substituents.

Properties

Molecular Formula

C23H29NO7

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C23H29NO7/c1-5-6-7-15(22(27)28)24-18(25)12-29-17-11-16-14(8-9-23(3,4)31-16)21-20(17)13(2)10-19(26)30-21/h10-11,15H,5-9,12H2,1-4H3,(H,24,25)(H,27,28)

InChI Key

IXLKGVOOSSZZHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine typically involves multiple steps. The initial step often includes the formation of the pyranochromene core, which can be achieved through a series of cyclization reactions. The subsequent steps involve the introduction of the norleucine moiety and the acetylation process to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyranochromene Derivatives

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Functional Groups Source/Application
Target Compound : N-{[(4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norleucine Position 5: -(oxyacetyl)norleucine C23H29N2O8* ~461 (calculated) Ether, ketone, amide, carboxylic acid Hypothetical/Research
2-((4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy)acetic acid Position 5: -(oxy)acetic acid C17H18O6 318.32 Ether, ketone, carboxylic acid Intermediate/Building block
(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetic acid Position 3: -(acetic acid); Position 5: -OCH3 C18H20O7 348.34 (calculated) Methoxy, ketone, carboxylic acid Not specified
[(3-Benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic Acid Position 3: -(benzyl); Position 5: -(oxy)acetic acid C23H24O6 396.43 (calculated) Benzyl, ketone, carboxylic acid Medicinal chemistry applications

* Calculated molecular formula based on structural analysis; exact data unavailable in provided evidence.

Key Observations:

Substituent Impact on Molecular Weight: The target compound’s norleucine substitution increases its molecular weight (~461 g/mol) compared to acetic acid derivatives (318–396 g/mol), likely enhancing steric bulk and hydrogen-bonding capacity.

Functional Group Diversity: The target compound uniquely combines an amide bond and amino acid residue, which may improve interactions with biological targets (e.g., enzymes or transporters) compared to analogs with only carboxylic acid or methoxy groups .

Applications: Acetic acid derivatives () are commonly used as intermediates in synthetic chemistry, while benzyl-substituted analogs are explored for medicinal applications .

Research Implications and Structural Validation

While direct studies on the target compound are absent in the provided evidence, structural analogs highlight the importance of substituent engineering. The use of crystallography tools like SHELX () is critical for validating the configurations of such complex molecules. Future research should focus on synthesizing the target compound and evaluating its bioactivity, leveraging insights from its structural analogs.

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